molecular formula C20H14ClN3O3 B12004289 [2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate

[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate

Cat. No.: B12004289
M. Wt: 379.8 g/mol
InChI Key: UTTZJGLHZPFTQU-YDZHTSKRSA-N
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Description

[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate is a complex organic compound that features a pyridine ring, a hydrazone linkage, and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate typically involves the condensation of pyridine-3-carbohydrazide with 2-formylphenyl 4-chlorobenzoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, [2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The hydrazone linkage is known to exhibit biological activity, making it a target for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydrazone linkage is particularly important, as it can form reversible covalent bonds with biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Used as a chemical intermediate in various syntheses.

    tert-Butyl carbamate: Employed in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

What sets [2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate apart is its combination of a pyridine ring, hydrazone linkage, and chlorobenzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like ethyl acetoacetate or tert-butyl carbamate.

Properties

Molecular Formula

C20H14ClN3O3

Molecular Weight

379.8 g/mol

IUPAC Name

[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C20H14ClN3O3/c21-17-9-7-14(8-10-17)20(26)27-18-6-2-1-4-15(18)13-23-24-19(25)16-5-3-11-22-12-16/h1-13H,(H,24,25)/b23-13+

InChI Key

UTTZJGLHZPFTQU-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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